Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYOQPYLBKGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Conditions and Optimization
Nitration is typically performed using nitric acid (HNO₃) in acetic acid or sulfuric acid. A study by Degruyter et al. demonstrated that nitration in acetic acid at 0–5°C for 4 hours yields methyl 7-nitro-1,3-benzodioxole-5-carboxylate (CAS 43449015) with >90% regioselectivity. Key parameters include:
Isolation of the Nitro Intermediate
The nitro intermediate is isolated via extraction with organic solvents (e.g., ethyl acetate) and purified using column chromatography (petroleum ether/ethyl acetate, 5:1). Spectral data (¹H NMR, IR) confirm the structure, with characteristic nitro group absorption at 1,520 cm⁻¹.
Catalytic Hydrogenation of the Nitro Group
Reduction of the nitro intermediate to the amine is achieved via catalytic hydrogenation. Pd/C (5–10% Pd) in methanol or ethanol under H₂ atmosphere is the preferred method, offering high yields and minimal byproducts.
Hydrogenation Protocol
A patent by CA2430293C details the reduction of 5-nitro-1,3-benzenedicarboxylic acid esters using Pd/C (10% Pd) in methanol at 45–55°C. For methyl 7-nitro-1,3-benzodioxole-5-carboxylate:
Alternative Reduction Methods
Chemical reduction using Fe/HCl or Sn/HCl is feasible but less efficient (yields 70–75%). These methods require acidic conditions and generate more waste, making catalytic hydrogenation industrially preferred.
Alternative Synthesis Routes
Oxidation-Amination Sequence
A two-step approach involves:
Direct Amination via Ullmann Coupling
Though less explored, Ullmann-type coupling using Cu(I) catalysts can introduce the amino group directly. This method is limited by harsh conditions (e.g., high temperatures) and lower yields (~50%).
Challenges and Optimization Strategies
Regioselectivity in Nitration
The ester group’s directing effect is critical. Side products (e.g., 5-nitro isomers) form if nitration conditions are suboptimal. Polar solvents (acetic acid) enhance para-selectivity, while excess HNO₃ increases ortho/byproduct formation.
Purification of the Amine
The amino product is hygroscopic and requires storage under inert atmosphere. Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.
Industrial-Scale Production
Large-scale synthesis (Patent EP4180426NWA1) employs continuous flow reactors for nitration and hydrogenation, improving safety and yield. Key metrics:
| Process | Scale | Yield | Purity |
|---|---|---|---|
| Batch nitration | 100 kg | 85% | 98% |
| Flow hydrogenation | 500 kg | 93% | 99% |
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine at position 7 undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is critical for modifying biological activity or introducing functional handles for further derivatization.
Example Reaction:
Conditions:
Key Data:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | 7-Acetamido derivative | 98% | |
| Acryloyl chloride | 7-Acrylamido derivative | 76% | |
| Maleic anhydride | 7-Maleimide derivative | 82% |
Reduction of Nitro Precursors
The amine group is often introduced via catalytic hydrogenation of a nitro precursor. This method ensures regioselectivity and avoids side reactions.
Example Reaction:
Conditions:
Key Observations:
-
The nitro group is selectively reduced without affecting the ester or benzodioxole ring .
-
Catalyst loading: 2 mol% Rh(II) for asymmetric reductions in related systems .
Photoreactions of Azide Derivatives
Azide-functionalized derivatives undergo UV-induced transformations, forming reactive intermediates such as ketenimines.
Example Reaction:
Conditions:
Significance:
Hydrolysis of the Ester Group
The methyl ester at position 5 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Example Reaction:
Conditions:
Key Data:
| Condition | Product | Application |
|---|---|---|
| Acidic (HCl) | Piperonylic acid analog | Intermediate for drug conjugates |
| Basic (NaOH) | Water-soluble carboxylate derivative | Biocompatible formulations |
Interaction with Biological Targets
The benzodioxole ring and its derivatives exhibit interactions with enzymes involved in methylation and redox processes.
Key Findings:
-
Thioredoxin Reductase (TrxR) Inhibition : Methyl 7-aminobenzo[d] dioxole-5-carboxylate derivatives show potent inhibition of TrxR (IC₅₀ < 1 µM), a target in cancer therapy .
-
Metabolic Stability : The benzodioxole ring resists rapid metabolic degradation, enhancing bioavailability .
Table: Anti-Proliferation Activity of Derivatives
| Derivative | IC₅₀ (Molm-13 cells) | Selectivity Index (vs. COS-7) |
|---|---|---|
| MAZ2 | 0.8 µM | 5.7 |
| DAZ2 | 1.2 µM | 7.9 |
| TAZ2 | 1.5 µM | 2.8 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions, often utilizing techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.
Key Synthesis Steps:
- Starting Materials: Common precursors include benzo[d][1,3]dioxole derivatives and carboxylic acids.
- Reagents: Use of reagents like phosphorus oxychloride or potassium carbonate has been documented to facilitate the formation of the desired compound.
- Characterization Techniques: The synthesized product is usually characterized by NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm its structure and purity.
This compound exhibits various biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown promising results against breast cancer cell lines such as MCF-7.
Study Findings:
- Compounds tested against MCF-7 cells demonstrated significant cytotoxicity compared to standard drugs like Doxorubicin.
- Mechanism of action studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro.
Research Insights:
- Inflammatory markers were significantly reduced in cell cultures treated with methyl 7-aminobenzo[d][1,3]dioxole derivatives.
- The presence of methoxy groups in the structure may enhance its interaction with inflammatory mediators.
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
Cancer Therapy
Due to its anticancer properties, this compound may serve as a lead for developing new cancer therapeutics targeting specific pathways involved in tumor growth and metastasis.
Anti-inflammatory Treatments
The anti-inflammatory effects observed suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the biological activity and therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of methyl benzo[d][1,3]dioxole-5-carboxylate differ in substituents at positions 4, 6, and 7, altering physicochemical and biological properties:
Physicochemical Properties
- Electron Effects: Methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, increasing aromatic ring electron density and directing electrophilic substitution to para/meta positions. Hydroxy (-OH) groups enable hydrogen bonding, enhancing solubility in polar solvents .
- Thermal Stability : The hydroxy derivative (mp 178°C) exhibits higher crystallinity than the methoxy analog (oil), attributed to intermolecular hydrogen bonding .
Biological Activity
Methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzodioxole family, characterized by a fused dioxole ring structure. The presence of amino and carboxylate functional groups contributes to its reactivity and potential interactions with biological targets.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. This interaction can lead to altered enzyme activity and influence cellular metabolism.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and affecting tubulin polymerization .
- Gene Expression Regulation : The compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. For instance, certain derivatives have demonstrated IC50 values indicating significant inhibition of cancer cell proliferation .
- Mechanism Insights : The compound's anticancer activity is linked to its ability to disrupt critical signaling pathways involved in tumor growth. It has been observed to induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on Hep3B cells. The results indicated that treatment with this compound reduced α-fetoprotein secretion significantly compared to untreated controls, highlighting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Effect on α-FP |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | Reduced |
| Untreated | Hep3B | - | 2519.17 |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The study found that the compound induced G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates in treated cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate?
Answer:
The synthesis typically involves functionalization of benzo[d][1,3]dioxole scaffolds. A representative approach includes:
- Ring closure reactions : Dibromomethane is used with potassium carbonate in acetonitrile to form the dioxole ring from dihydroxy precursors (e.g., methyl 3-methoxy-4,5-dihydroxybenzoate) under reflux conditions .
- Selective bromination : 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can introduce bromine at specific positions, followed by substitution with amines to install the amino group .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) is standard for isolating intermediates .
Advanced: How can regioselectivity challenges during amino group installation be addressed?
Answer:
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., methoxy or ester groups) guide bromination or amination to specific positions. For example, ester groups at C5 direct electrophilic substitution to C7 .
- Catalytic systems : Use of KF in DMF enhances nucleophilic substitution efficiency for ring closure, minimizing side reactions .
- Protection/deprotection : Temporary protection of hydroxyl groups (e.g., with methoxymethylene) ensures selective functionalization .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.32 and 7.19 ppm for methoxy derivatives ).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., observed [M+H] at 211.0607 for methoxy analogs ).
- X-ray crystallography : Resolves bond angles and torsional strain in crystalline forms .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?
Answer:
- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are processed with SHELX programs (SHELXL for refinement). Hydrogen bonding networks (e.g., C–H···O interactions) are mapped to confirm molecular packing .
- Graph set analysis : Etter’s formalism identifies recurring hydrogen-bond motifs (e.g., rings) to validate supramolecular arrangements .
- Twinned data refinement : SHELXL handles pseudo-merohedral twinning, common in benzo[d][1,3]dioxole derivatives .
Basic: What in vitro assays evaluate the bioactivity of benzo[d][1,3]dioxole derivatives?
Answer:
- Antiproliferative assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., IC values for tubulin inhibitors ).
- CNS activity : Prodrug derivatives (e.g., phenolic esters) are tested for blood-brain barrier penetration using rat models and LC-MS quantification .
Advanced: How do substituent modifications influence bioactivity?
Answer:
- Electron-donating groups : Methoxy groups enhance metabolic stability but reduce solubility. Bromine at C4 increases steric bulk, altering binding to targets like tubulin .
- Amino group positioning : C7-amino derivatives show improved pharmacokinetics compared to C5 analogs due to reduced hepatic clearance .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition onset at 225°C for diselenide derivatives ).
Basic: How are reaction conditions optimized for higher yields?
Answer:
- Solvent selection : Acetonitrile or DMF improves reaction homogeneity for ring closure .
- Temperature control : Reflux (~60–80°C) balances reaction rate and side-product formation .
- Catalyst screening : Potassium carbonate vs. sodium bicarbonate affects reaction efficiency (e.g., 88% yield with KCO vs. 75% with NaHCO ).
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects across derivatives (e.g., antitumor activity of dimethylenedioxybiphenyl analogs vs. monosubstituted compounds ).
- Dose-response validation : Reproduce assays under standardized conditions (e.g., 55–65°C for in vivo metabolite quantification ).
- Crystallographic validation : Confirm active conformations via co-crystallization with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
